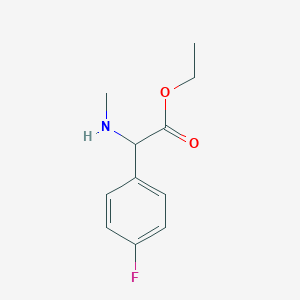
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(4-fluorophenyl)-2-(methylamino)acetic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:
Reagents: 2-(4-fluorophenyl)-2-(methylamino)acetic acid, ethanol, acid catalyst (e.g., sulfuric acid)
Conditions: Refluxing the mixture for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-fluorophenyl)-2-(methylamino)acetic acid.
Reduction: Formation of 2-(4-fluorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
相似化合物的比较
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-phenyl-2-(methylamino)acetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 2-(4-chlorophenyl)-2-(methylamino)acetate: Contains a chlorine atom instead of fluorine, leading to different chemical and pharmacological properties.
Ethyl 2-(4-bromophenyl)-2-(methylamino)acetate: The presence of a bromine atom can influence the compound’s behavior in chemical reactions and biological systems.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique structural features and reactivity make it a valuable subject of study in various scientific disciplines
生物活性
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be represented as follows:
- Chemical Formula : C12H14F1N1O2
- Molecular Weight : 225.25 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom on the phenyl ring plays a significant role in enhancing the compound's biological activity by influencing its electronic properties and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as both an inhibitor and an activator, depending on the specific biological context.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.
- Receptor Interaction : The compound exhibits affinity for various receptors, potentially leading to downstream signaling effects that contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0048 mg/mL | |
| Escherichia coli | 0.0195 mg/mL | |
| Candida albicans | 0.0098 mg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. It has shown promising results in inhibiting the growth of different cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Carcinoma) | 10.28 | |
| MCF-7 (Breast Carcinoma) | 8.107 | |
| HepG2 (Liver Carcinoma) | 10.79 |
The structure-activity relationship (SAR) indicates that modifications to the compound can enhance its cytotoxic effects against specific cancer types.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria and fungi. The results indicated that derivatives with additional electron-donating groups exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could optimize therapeutic outcomes. -
Anticancer Research :
In vitro assays conducted on A549 lung carcinoma cells revealed that this compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment .
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H14FNO2/c1-3-15-11(14)10(13-2)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3 |
InChI 键 |
YOIXDSWOUPOLNN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















